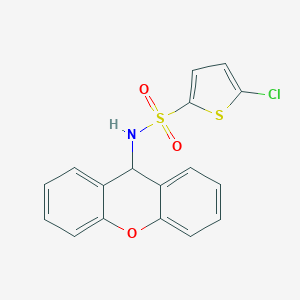![molecular formula C24H22N2O4S B270648 N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as DBIBB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DBIBB belongs to a class of compounds known as sulfonamides, which have been widely used as antibacterial agents. However, recent studies have shown that DBIBB has a unique pharmacological profile that makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of DBIBB is not fully understood. However, studies have shown that DBIBB inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. Inhibition of CAIX activity leads to a decrease in intracellular pH, which in turn, leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
DBIBB has been shown to have several biochemical and physiological effects. Studies have shown that DBIBB inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DBIBB has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of DBIBB is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, DBIBB has some limitations for lab experiments. DBIBB is a synthetic compound, which means that it can be difficult and expensive to synthesize. Additionally, DBIBB has low solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for the study of DBIBB. One area of research is the development of new anticancer drugs based on DBIBB. Researchers are also investigating the potential of DBIBB for the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, researchers are exploring new synthesis methods for DBIBB that could make it easier and more cost-effective to produce.
合成法
DBIBB can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2,2'-dibromo-9,9'-spirobifluorene with sodium hydride to form 2-(2-bromophenyl)-2,3-dihydrobenzo[b][1,4]dioxin. This intermediate is then reacted with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of triethylamine to form DBIBB.
科学的研究の応用
DBIBB has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that DBIBB has potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. DBIBB has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
特性
製品名 |
N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide |
|---|---|
分子式 |
C24H22N2O4S |
分子量 |
434.5 g/mol |
IUPAC名 |
N-(2-dibenzofuran-2-ylethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H22N2O4S/c27-24-6-3-15-26(24)18-8-10-19(11-9-18)31(28,29)25-14-13-17-7-12-23-21(16-17)20-4-1-2-5-22(20)30-23/h1-2,4-5,7-12,16,25H,3,6,13-15H2 |
InChIキー |
REDKEOXELOGWRO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC4=C(C=C3)OC5=CC=CC=C54 |
正規SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC4=C(C=C3)OC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)


![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)